Gemcabene calcium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse du gemcabène calcium implique la préparation de l’acide 6,6′-oxybis(2,2-diméthylhexanoïque), suivie de sa conversion en sel monocalcique. La voie de synthèse détaillée et les conditions réactionnelles sont des informations exclusives et non divulguées publiquement dans la littérature disponible .

Méthodes de production industrielle : Les méthodes de production industrielle du gemcabène calcium sont également des informations exclusives. Il est probable que la production implique une synthèse à grande échelle de l’éther dialkylique dicarboxylique, suivie de sa conversion en sel monocalcique dans des conditions contrôlées pour garantir la pureté et la cohérence .

Analyse Des Réactions Chimiques

Types de réactions : Le gemcabène calcium subit diverses réactions chimiques, notamment :

Oxydation : Le gemcabène calcium peut subir des réactions d’oxydation, bien que les détails spécifiques ne soient pas largement documentés.

Réduction : Les réactions de réduction impliquant le gemcabène calcium ne sont pas couramment signalées.

Substitution : Des réactions de substitution peuvent se produire, en particulier celles impliquant les groupes fonctionnels éther et acide carboxylique.

Réactifs et conditions courants : Les réactifs et les conditions courants pour ces réactions ne sont pas largement détaillés dans la littérature. Des réactifs standard pour les réactions d’oxydation et de substitution, tels que les agents oxydants et les nucléophiles, peuvent être utilisés .

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Les informations détaillées sur les produits ne sont pas facilement disponibles .

4. Applications de la recherche scientifique

Le gemcabène calcium a une large gamme d’applications de recherche scientifique, notamment :

Médecine : Le gemcabène calcium est en cours de développement en tant qu’agent thérapeutique pour abaisser le cholestérol des lipoprotéines de basse densité, diminuer les triglycérides et augmenter le cholestérol des lipoprotéines de haute densité. .

Industrie : Dans l’industrie pharmaceutique, le gemcabène calcium est étudié pour son potentiel en tant que nouveau médicament hypolipidémiant et anti-inflammatoire

Applications De Recherche Scientifique

Gemcabene calcium has a wide range of scientific research applications, including:

Medicine: this compound is being developed as a therapeutic agent for lowering low-density lipoprotein cholesterol, decreasing triglycerides, and raising high-density lipoprotein cholesterol. .

Industry: In the pharmaceutical industry, this compound is being explored for its potential as a novel lipid-lowering and anti-inflammatory drug

Mécanisme D'action

Le gemcabène calcium exerce ses effets en améliorant la clairance des lipoprotéines de très basse densité dans le plasma et en inhibant la production d’acides gras et de cholestérol dans le foie . Il régularise à la baisse la protéine C-réactive de phase aiguë par un mécanisme transcriptionnel médié par la protéine delta de liaison à l’activateur du CCAAT . Cette double action sur le métabolisme lipidique et l’inflammation fait du gemcabène calcium un agent thérapeutique prometteur pour les maladies cardiovasculaires et métaboliques .

Composés similaires :

Statines : Les statines sont des agents hypolipidémiants largement utilisés qui inhibent l’enzyme HMG-CoA réductase.

Fibrates : Les fibrates sont une autre classe d’agents hypolipidémiants qui activent les récepteurs activés par les proliférateurs de peroxysomes.

Ézétimibe : L’ézétimibe inhibe l’absorption du cholestérol dans l’intestin.

Unicité : Le gemcabène calcium est unique en raison de sa double action sur le métabolisme lipidique et l’inflammation, qui n’est pas couramment observée chez les autres agents hypolipidémiants. Cela en fait un candidat prometteur pour le traitement des affections présentant à la fois des composants de dyslipidémie et d’inflammation .

Comparaison Avec Des Composés Similaires

Statins: Statins are widely used lipid-lowering agents that inhibit the enzyme HMG-CoA reductase.

Fibrates: Fibrates are another class of lipid-lowering agents that activate peroxisome proliferator-activated receptors.

Ezetimibe: Ezetimibe inhibits the absorption of cholesterol in the intestine.

Uniqueness: Gemcabene calcium is unique due to its dual action on lipid metabolism and inflammation, which is not commonly observed in other lipid-lowering agents. This makes it a promising candidate for treating conditions with both dyslipidemia and inflammation components .

Propriétés

Numéro CAS |

209789-08-2 |

|---|---|

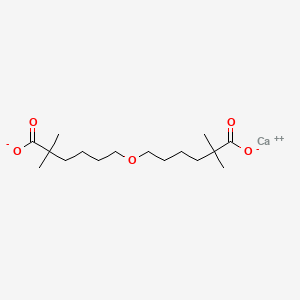

Formule moléculaire |

C16H30CaO5 |

Poids moléculaire |

342.48 g/mol |

Nom IUPAC |

calcium;6-(5-carboxylato-5-methylhexoxy)-2,2-dimethylhexanoate |

InChI |

InChI=1S/C16H30O5.Ca/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20;/h5-12H2,1-4H3,(H,17,18)(H,19,20); |

Clé InChI |

UVSDAPVYVXZPDP-UHFFFAOYSA-N |

SMILES |

CC(C)(CCCCOCCCCC(C)(C)C(=O)[O-])C(=O)[O-].[Ca+2] |

SMILES canonique |

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O.[Ca] |

Apparence |

Solid powder |

Key on ui other cas no. |

209789-08-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Gemcabene; Gemcabene [INN]; PD 72953; PD-72953. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.